molecular formula C12H40O4Si4Z B3111847 Tetrakis(trimethylsiloxy)zirconium CAS No. 18623-00-2

Tetrakis(trimethylsiloxy)zirconium

Cat. No.: B3111847
CAS No.: 18623-00-2
M. Wt: 452.01 g/mol
InChI Key: ARAKRNSLWFEKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrakis(trimethylsiloxy)zirconium is an organometallic compound supplied as an off-white solid with a melting point of 150-152 °C and a boiling point of 135 °C at 10 mm Hg . This compound is one of numerous organometallic compounds, such as zirconium tetrakis(dimethylamide), which are valued in research and industrial chemistry as precursors and catalysts . Organometallic complexes of zirconium are pivotal in advanced material synthesis. They serve as key reagents in the atomic layer deposition (ALD) of zirconium oxide (ZrO2) thin films, a process critical for applications in electronics and protective coatings . The reaction mechanisms of similar zirconium precursors, involving the release of ligands like -NMe2, have been extensively studied to optimize these deposition processes . Furthermore, zirconium-based catalysts are celebrated in modern organic synthesis for their low toxicity, affordability, and flexibility . They facilitate the synthesis of various biologically active heterocycles, including imidazoles, pyrimidinones, and quinolines, which are crucial scaffolds in pharmaceutical development . Zirconium dioxide (ZrO2) itself, a common end-product or application area for zirconium precursors, is a material of significant interest for its role in environmental sustainability and energy applications. Its unique polymorphic structure and durability make it suitable for use in solid oxide fuel cells (SOFCs), thermal barrier coatings, and electrochemical sensors, contributing to cleaner energy technologies . This product is intended for research purposes as a precursor in materials science, a catalyst or catalyst component in organic synthesis, and for use in thin-film deposition processes. It is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

hydroxy(trimethyl)silane;zirconium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H10OSi.Zr/c4*1-5(2,3)4;/h4*4H,1-3H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAKRNSLWFEKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.[Zr]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H40O4Si4Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(trimethylsiloxy)zirconium can be synthesized through the reaction of zirconium tetrachloride (ZrCl₄) with trimethylsilanol (C₃H₁₀OSiH). The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

ZrCl4+4C3H10OSiHZr(OSi(C3H9)3)4+4HCl\text{ZrCl}_4 + 4 \text{C}_3\text{H}_{10}\text{OSiH} \rightarrow \text{Zr}(\text{OSi(C}_3\text{H}_9)_3)_4 + 4 \text{HCl} ZrCl4​+4C3​H10​OSiH→Zr(OSi(C3​H9​)3​)4​+4HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(trimethylsiloxy)zirconium undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form zirconium dioxide and trimethylsilanol.

    Oxidation: Can be oxidized to form zirconium dioxide.

    Substitution: Can undergo ligand exchange reactions with other silanol or alkoxide compounds.

Common Reagents and Conditions

    Hydrolysis: Water or moisture in the air.

    Oxidation: Oxygen or other oxidizing agents.

    Substitution: Other silanol or alkoxide compounds under inert atmosphere conditions.

Major Products

Scientific Research Applications

Chemistry

Tetrakis(trimethylsiloxy)zirconium is used as a precursor for the deposition of zirconium dioxide thin films through chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. These thin films are essential in semiconductor and optical applications .

Biology and Medicine

In biomedical research, zirconium-based compounds, including this compound, are explored for their potential in drug delivery systems and as components in bio-compatible materials .

Industry

The compound is used in the production of advanced ceramics and as a catalyst in various chemical reactions. Its ability to form stable zirconium dioxide makes it valuable in the manufacturing of high-temperature resistant materials .

Mechanism of Action

The mechanism by which tetrakis(trimethylsiloxy)zirconium exerts its effects is primarily through its ability to form zirconium dioxide upon hydrolysis or oxidation. Zirconium dioxide is known for its high thermal stability, chemical resistance, and optical properties. The molecular targets and pathways involved include the formation of Zr-O bonds, which contribute to the stability and functionality of the resulting materials .

Comparison with Similar Compounds

Tetrakis(ethylmethylamino)zirconium(IV) (TEMAZ)

  • Formula : C₁₂H₃₆N₄Zr | Molecular Weight : 327.67 g/mol .
  • Key Differences: TEMAZ substitutes siloxy ligands with ethylmethylamino (N(CH₂CH₃)(CH₃)) groups, reducing steric bulk and altering reactivity. Exhibits lower thermal stability compared to siloxy analogs. For instance, in differential thermal analysis (DTA), TEMAZ decomposes at lower temperatures than zirconium tert-butoxide derivatives, making it less suitable for high-temperature CVD processes . Primarily used in atomic layer deposition (ALD) for semiconductor thin films due to its volatile nature and controlled reactivity under mild conditions .

Tetrakis(diethylamino)zirconium

  • Applications: Widely employed in ALD for depositing zirconium nitride (ZrN) or oxide films. Its smaller amino ligands (N(CH₂CH₃)₂) enhance volatility but reduce thermal resilience compared to siloxy derivatives .

Tetrakis(acetylacetonato)zirconium(IV)

  • Formula : C₂₀H₂₈O₈Zr | Molecular Weight : 487.65 g/mol .
  • Key Differences :
    • Chelating acetylacetonate ligands create a rigid octahedral geometry, improving stability in solution.
    • Higher solubility in organic solvents (e.g., toluene, THF) compared to siloxy analogs, making it preferable for homogeneous catalysis .

Metal Analogues

Tetrakis(trimethylsiloxy)titanium

  • Formula : C₁₂H₃₆O₄Si₄Ti | Molecular Weight : 404.62 g/mol .
  • Key Differences :
    • Titanium analog is a pale yellow liquid (vs. solid for Zr), with a lower boiling point (110°C at 10 mm Hg) and density (0.90 g/mL).
    • Reduced thermal stability due to weaker Ti–O bonds, limiting high-temperature applications compared to zirconium derivatives .

Structural and Reactivity Comparisons

Table 1: Comparative Properties of Selected Zirconium Compounds

Compound Ligand Type Molecular Weight (g/mol) Physical State Melting Point (°C) Key Applications
Tetrakis(trimethylsiloxy)zirconium Siloxy 447.98 Off-white solid 150–152 High-temperature coatings
TEMAZ Ethylmethylamino 327.67 Liquid N/A ALD for semiconductors
Tetrakis(diethylamino)zirconium Diethylamino 383.71 Liquid N/A ZrN thin films
Tetrabenzylzirconium Benzyl 447.82 Solid >200 (decomposes) Organometallic synthesis

Key Findings:

  • Siloxy vs. Amino Ligands: Siloxy ligands (e.g., in this compound) provide superior thermal stability but lower volatility, favoring high-temperature solid-state applications. Amino ligands (e.g., TEMAZ) prioritize volatility for gas-phase deposition processes .
  • Metal Center Influence : Titanium analogs exhibit weaker metal–ligand bonds and lower decomposition thresholds than zirconium compounds, restricting their use in extreme environments .
  • Chelating Ligands: Acetylacetonato derivatives leverage chelation for enhanced solubility and catalytic activity, unlike siloxy or amino variants .

Q & A

Q. What are the recommended synthesis methods for Tetrakis(trimethylsiloxy)zirconium in laboratory settings?

  • Methodological Answer : Synthesis typically involves metalorganic precursors and techniques like Atomic Layer Deposition (ALD) . For zirconium-based compounds, ALD processes using organometallic precursors (e.g., tetrakis(dimethylamido)zirconium) and oxygen sources (e.g., water) are widely adopted. Key parameters include temperature (60–350°C) and precursor reactivity, which influence film growth rates and stoichiometry . For solution-based synthesis, anhydrous conditions are critical to prevent hydrolysis, as zirconium amido complexes react violently with water .

Q. How should researchers handle this compound to mitigate risks related to its reactivity?

  • Methodological Answer :
  • Storage : Use airtight containers under inert gas (e.g., nitrogen or argon) to prevent moisture exposure, which can trigger spontaneous combustion .
  • Handling : Employ gloveboxes or fume hoods with rigorous moisture control. Personal protective equipment (PPE) like flame-resistant lab coats, gloves, and eye protection is mandatory due to flammability and corrosive hazards .
  • Emergency Protocols : Immediate use of dry-chemical fire extinguishers for fires and consultation with safety data sheets (SDS) for first-aid measures (e.g., skin/eye exposure protocols) .

Q. What characterization techniques are essential for verifying the purity and structure of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis : Use Nuclear Magnetic Resonance (NMR) for ligand coordination studies and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., Si-O-Zr bonds) .
  • Elemental Analysis : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies zirconium content, while combustion analysis determines carbon/hydrogen ratios.
  • X-ray Diffraction (XRD) : For crystalline samples, XRD identifies phase purity and crystallographic structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound-based thin films?

  • Methodological Answer : Discrepancies often arise from variations in deposition conditions (e.g., temperature, precursor ratios). To address this:
  • Controlled Experiments : Systematically vary ALD parameters (temperature, pulse duration) while monitoring film growth using in situ quartz crystal microbalance (QCM) .
  • Post-Deposition Analysis : Use Thermogravimetric Analysis (TGA) to assess decomposition thresholds and X-ray Photoelectron Spectroscopy (XPS) to evaluate stoichiometric changes after annealing .
  • Cross-Validation : Compare data with computational models (e.g., density functional theory) to predict thermal behavior under different conditions .

Q. What experimental design considerations are critical when integrating this compound into high-κ dielectric layers for semiconductor devices?

  • Methodological Answer :
  • Interface Quality : Optimize precursor-substrate interactions (e.g., silicon surface pretreatment) to minimize defects. Use Atomic Force Microscopy (AFM) to assess surface roughness .
  • Band Alignment : Measure band gaps and offsets via Ultraviolet Photoelectron Spectroscopy (UPS) to ensure compatibility with silicon substrates .
  • Electrical Testing : Employ Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements to evaluate dielectric constant (κ) and leakage currents. Post-deposition annealing (300–500°C) often enhances dielectric properties .

Q. What methodologies are effective in addressing batch-to-batch variability in the synthesis of this compound precursors?

  • Methodological Answer :
  • Standardized Protocols : Document reaction parameters (e.g., stirring rate, temperature gradients) rigorously. Use Gas Chromatography (GC) to monitor byproduct formation during synthesis .
  • Quality Control : Implement High-Performance Liquid Chromatography (HPLC) for purity checks and Dynamic Light Scattering (DLS) to assess particle size distribution in colloidal suspensions.
  • Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., precursor concentration, solvent purity) influencing reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(trimethylsiloxy)zirconium
Reactant of Route 2
Tetrakis(trimethylsiloxy)zirconium

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